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Introduction
Dipeptidyl peptidase 4 (DPP4), also known as CD26, is a transmembrane glycoprotein with a

multifaceted role in human physiology and pathology. While renowned as a therapeutic target

in type 2 diabetes, its involvement in cancer biology is complex and often contradictory. DPP4

functions as a serine exopeptidase, cleaving X-proline or X-alanine dipeptides from the N-

terminus of various bioactive peptides, including chemokines, neuropeptides, and growth

factors. This enzymatic activity, along with its non-enzymatic functions in cell adhesion,

signaling, and immune regulation, positions DPP4 as a critical modulator of the tumor

microenvironment and cancer cell behavior. This technical guide provides an in-depth

exploration of the role of DPP4 in cancer cell biology, summarizing key quantitative data,

detailing experimental protocols, and visualizing complex signaling pathways.

Data Presentation: DPP4 Expression and Prognostic
Significance in Cancer
The expression of DPP4 and its correlation with patient prognosis vary significantly across

different cancer types, highlighting its context-dependent role as both a tumor suppressor and a

promoter of malignancy.
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Cancer Type
DPP4 Expression
Level in Tumor vs.
Normal Tissue

Correlation with
Poor Prognosis

References

Breast Cancer
Decreased stromal

expression

High expression of

DPP3 and DPP4

associated with poor

survival.[1] Decreased

stromal CD26

expression associated

with poor outcomes.

[2]

[1][2]

Colorectal Cancer Increased

High expression

associated with

distant metastasis and

worse overall survival.

[2][3] Plasmatic

DPPIV activity is an

independent

prognostic factor for

worse survival.[4]

[2][3][4][5]

Lung Cancer

Decreased in non-

small cell lung cancer

(NSCLC)

Restoration of DPP4

expression inhibits cell

progression in

NSCLC.[2]

[2][6]

Pancreatic Cancer Increased

High expression

correlates with worse

overall survival.[2]

[2]
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Prostate Cancer Variable

High expression

associated with poor

prognosis.[7] Lower

expression correlated

with higher Gleason

scores and shorter

progression-free

survival.[8]

[7][8][9][10]

Ovarian Cancer Decreased

High expression

correlated with poor

overall survival in

some studies.[11]

[2][11][12][13]

Hepatocellular

Carcinoma

Low levels of DPP-4

expression in tumors

are linked to the

aggressiveness of

HCC and poor overall

survival in HCC

patients.[2]

Low expression

associated with poor

prognosis.

[2]

Thyroid Cancer

High expression is

associated with a poor

prognosis in THCA

patients.[14]

High expression

associated with poor

prognosis.

[14]

Urothelial Carcinoma

DPP-4 overexpression

in tumors is

associated with the

clinical

aggressiveness of

UCs.[2][15]

High expression

associated with

clinical

aggressiveness.

[2][15]

Key Signaling Pathways Involving DPP4 in Cancer
DPP4 influences several critical signaling pathways that regulate cancer cell proliferation,

survival, migration, and invasion.
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The CXCL12/CXCR4/mTOR Signaling Axis
DPP4 is a key regulator of the chemokine CXCL12, a potent chemoattractant for cancer cells

that express its receptor, CXCR4. By cleaving and inactivating CXCL12, DPP4 can suppress

cancer cell migration and metastasis.[16][17][18] However, inhibition of DPP4 can lead to

increased levels of active CXCL12, promoting the activation of the CXCR4/mTOR signaling

pathway.[16][17][18][19] This cascade can subsequently drive epithelial-mesenchymal

transition (EMT), a process that enhances cancer cell motility, invasiveness, and

chemoresistance.[16][17][18]
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Caption: DPP4 regulates the CXCL12/CXCR4/mTOR signaling pathway.

EGF-Induced MEK/ERK Signaling Pathway
In some contexts, such as breast cancer, DPP4 has been shown to promote tumorigenesis by

enhancing the epidermal growth factor (EGF)-induced MEK/ERK signaling pathway.[20] This

leads to the activation of the transcription factor AP-1 and subsequent expression of genes

involved in cell proliferation and transformation, such as PIN1.[20][21]
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Caption: DPP4 enhances EGF-induced MEK/ERK signaling.

DPP4 and the Tumor Microenvironment
DPP4 plays a crucial role in shaping the tumor microenvironment (TME) by modulating immune

responses and interacting with other cell types.[22][23][24] DPP4 is expressed on various

immune cells, including T cells, and can influence their activation and trafficking.[25] By

cleaving chemokines, DPP4 can either suppress or enhance the recruitment of immune cells to

the tumor site, thereby impacting anti-tumor immunity. Furthermore, DPP4 expressed on

cancer-associated fibroblasts (CAFs) can promote lung adenocarcinoma growth.[26]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 18 Tech Support

https://www.benchchem.com/product/b10770186?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC8497989/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2021.728047/full
https://pubmed.ncbi.nlm.nih.gov/40524406/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7890191/
https://pubmed.ncbi.nlm.nih.gov/38908333/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10770186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tumor Microenvironment

Cancer Cell

DPP4

Tumor Growth
& Progression

Contributes toChemokines

Cleaves

Cancer-Associated
Fibroblast (CAF)

DPP4

Promotes

T Cell

DPP4

Modulates
Activation

Immune Cell
Recruitment

Mediates

Influences

Click to download full resolution via product page

Caption: DPP4 interactions within the tumor microenvironment.

Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of DPP4's role in cancer.

Below are protocols for key experiments.
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DPP4 Enzyme Activity Assay (Fluorometric)
This assay measures the enzymatic activity of DPP4 in biological samples.

Principle: DPP4 cleaves a non-fluorescent substrate, H-Gly-Pro-AMC, to release the

fluorescent product, 7-Amino-4-Methyl Coumarin (AMC), which can be measured using a

fluorometer.[27]

Materials:

DPP4 Assay Buffer

DPP4 Substrate (H-Gly-Pro-AMC)

DPP4 Positive Control

AMC Standard (1 mM)

DPP4 Inhibitor (e.g., Sitagliptin) for background control

96-well black, flat-bottom plate

Fluorometric plate reader (Ex/Em = 360/460 nm)

Tissue or cell homogenates, serum, or plasma samples

Procedure:

Standard Curve Preparation:

Prepare a 10 µM AMC standard solution by diluting the 1 mM stock.

Create a standard curve by adding 0, 2, 4, 6, 8, and 10 µL of the 10 µM AMC standard to

separate wells.

Adjust the volume in each well to 100 µL with DPP4 Assay Buffer to generate standards of

0, 20, 40, 60, 80, and 100 pmol/well.[28]

Sample Preparation:
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Homogenize tissue (10 mg) or cells (2 x 10^6) in 4 volumes of ice-cold DPP4 Assay

Buffer.[27]

Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.[27]

For serum samples, dilute directly in DPP4 Assay Buffer.[28]

Prepare duplicate wells for each sample: one for the test and one for the background

control.

Add up to 50 µL of your sample to the wells and adjust the final volume to 50 µL with

DPP4 Assay Buffer.

Assay Reaction:

To the sample wells, add 10 µL of DPP4 Assay Buffer.

To the sample blank wells, add 10 µL of DPP4 Inhibitor.[27]

Mix and incubate for 10 minutes at 37°C.

Prepare a Master Reaction Mix containing 38 µL of DPP4 Assay Buffer and 2 µL of DPP4

Substrate per reaction.[28]

Add 40 µL of the Master Reaction Mix to each well (except standard curve wells).

Incubate the plate at 37°C, protected from light.

Measurement:

Measure the fluorescence intensity at Ex/Em = 360/460 nm at an initial time point

(T_initial) and after a set incubation period (e.g., 30 minutes, T_final).[27]

Calculation:

Subtract the background fluorescence from the sample fluorescence at both time points.

Calculate the change in fluorescence (ΔFLU) over time.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 18 Tech Support

https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/140/792/mak088bul.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/140/792/mak088bul.pdf
https://www.lifetechindia.com/pdf/LTD977001B.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/140/792/mak088bul.pdf
https://www.lifetechindia.com/pdf/LTD977001B.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/140/792/mak088bul.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10770186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Determine the amount of AMC produced using the standard curve.

Calculate DPP4 activity, typically expressed as pmol/min/mL or µU/mL.

Western Blot Analysis for DPP4 Protein Expression
This technique is used to detect and quantify the amount of DPP4 protein in a sample.

Principle: Proteins from a sample lysate are separated by size using gel electrophoresis,

transferred to a membrane, and then detected using a specific primary antibody against DPP4,

followed by a secondary antibody conjugated to an enzyme for detection.

Materials:

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels and running buffer

Transfer buffer and membrane (PVDF or nitrocellulose)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against DPP4

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Protein Extraction:

Lyse cells or tissues in lysis buffer on ice.

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
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Determine the protein concentration of each sample.

Gel Electrophoresis:

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Load the samples onto an SDS-PAGE gel and run the gel to separate proteins by size.

Protein Transfer:

Transfer the separated proteins from the gel to a membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-

specific antibody binding.

Incubate the membrane with the primary anti-DPP4 antibody (at the manufacturer's

recommended dilution) overnight at 4°C.

Wash the membrane several times with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane again with TBST.

Detection:

Incubate the membrane with the chemiluminescent substrate.

Capture the signal using an imaging system.

Quantify the band intensity using densitometry software and normalize to a loading control

(e.g., β-actin or GAPDH).

Immunohistochemistry (IHC) for DPP4 Localization in
Tissues
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IHC is used to visualize the expression and localization of DPP4 within tissue sections.[29]

Principle: A specific primary antibody binds to DPP4 in the tissue, and a secondary antibody

system with an enzyme- or fluorophore-conjugate is used for visualization.[30]

Materials:

Formalin-fixed, paraffin-embedded tissue sections on slides

Xylene and graded alcohols for deparaffinization and rehydration

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

Hydrogen peroxide (3%) to block endogenous peroxidase activity

Blocking buffer (e.g., normal serum)

Primary antibody against DPP4

Biotinylated secondary antibody and streptavidin-HRP conjugate (for ABC method)

DAB substrate-chromogen system

Hematoxylin for counterstaining

Mounting medium

Procedure:

Deparaffinization and Rehydration:

Deparaffinize the slides in xylene and rehydrate through a series of graded alcohol

washes.[30][31]

Antigen Retrieval:

Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval

solution.[30][31]
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Peroxidase Blocking:

Incubate the slides in 3% hydrogen peroxide to quench endogenous peroxidase activity.

[30][31]

Blocking:

Block non-specific binding sites with blocking buffer.[30]

Primary Antibody Incubation:

Incubate the slides with the primary anti-DPP4 antibody at the optimal dilution overnight at

4°C.

Secondary Antibody and Detection:

Wash the slides and incubate with the biotinylated secondary antibody.

Wash and then incubate with the streptavidin-HRP conjugate.

Develop the signal with DAB substrate, which produces a brown precipitate at the site of

the antigen.

Counterstaining and Mounting:

Counterstain the slides with hematoxylin to visualize cell nuclei.[30]

Dehydrate the slides and mount with a coverslip.

Analysis:

Examine the slides under a microscope to assess the intensity and localization of DPP4

staining.

Cell Migration and Invasion Assays
These assays are used to assess the effect of DPP4 on the migratory and invasive potential of

cancer cells.
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Principle (Transwell Assay): Cells are seeded in the upper chamber of a Transwell insert (with

or without a Matrigel coating for invasion assays). Chemoattractant is placed in the lower

chamber. The number of cells that migrate or invade through the porous membrane to the

lower surface is quantified.

Materials:

Transwell inserts (8 µm pore size)

Matrigel (for invasion assay)

Serum-free cell culture medium

Medium containing a chemoattractant (e.g., 10% FBS or CXCL12)

Cotton swabs

Fixation and staining solutions (e.g., methanol and crystal violet)

Procedure:

Preparation of Inserts:

For invasion assays, coat the top of the Transwell membrane with a thin layer of Matrigel

and allow it to solidify.

Cell Seeding:

Resuspend cancer cells in serum-free medium and seed them into the upper chamber of

the Transwell inserts.

Incubation:

Add medium containing the chemoattractant to the lower chamber.

Incubate the plate for a period of time that allows for migration/invasion but not

proliferation (e.g., 24-48 hours).
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Quantification:

Remove the non-migrated/invaded cells from the upper surface of the membrane with a

cotton swab.

Fix the cells on the lower surface of the membrane with methanol.

Stain the migrated/invaded cells with crystal violet.

Elute the stain and measure the absorbance, or count the number of stained cells in

several microscopic fields.

Experimental Workflow for Studying DPP4 Function
A logical workflow is essential for a comprehensive investigation of DPP4's role in a specific

cancer type.
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Caption: A typical experimental workflow to investigate the role of DPP4 in cancer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 18 Tech Support

https://www.benchchem.com/product/b10770186?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10770186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
DPP4 is a pleiotropic molecule with a complex and often contradictory role in cancer cell

biology. Its enzymatic activity and protein-protein interactions allow it to influence a multitude of

cellular processes, from proliferation and survival to migration and invasion. The impact of

DPP4 appears to be highly dependent on the specific cancer type and the context of the tumor

microenvironment. A thorough understanding of the signaling pathways it modulates and the

use of standardized, detailed experimental protocols are essential for dissecting its precise

functions. As our knowledge of DPP4's role in cancer deepens, it may present novel

opportunities for therapeutic intervention, either through direct targeting of DPP4 or by

modulating its downstream signaling pathways. This guide provides a foundational resource for

researchers dedicated to unraveling the complexities of DPP4 in cancer and translating these

findings into clinical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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